BenchChemオンラインストアへようこそ!

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Regioselectivity Pyrazole sulfonylation Parallel medicinal chemistry

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 2137958-01-9) is a heterocyclic sulfonyl chloride building block with molecular formula C9H13ClN2O2S and molecular weight 248.73 g/mol. It features a pyrazole core bearing a cyclopentyl group at the 3-position, a methyl group at the N1-position, and a reactive sulfonyl chloride at the 4-position.

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73
CAS No. 2137958-01-9
Cat. No. B2365969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
CAS2137958-01-9
Molecular FormulaC9H13ClN2O2S
Molecular Weight248.73
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CCCC2)S(=O)(=O)Cl
InChIInChI=1S/C9H13ClN2O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3
InChIKeyHSMBDTDYMBRLKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 2137958-01-9): Procurement-Ready Sulfonyl Chloride Building Block for Medicinal Chemistry


3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 2137958-01-9) is a heterocyclic sulfonyl chloride building block with molecular formula C9H13ClN2O2S and molecular weight 248.73 g/mol [1]. It features a pyrazole core bearing a cyclopentyl group at the 3-position, a methyl group at the N1-position, and a reactive sulfonyl chloride at the 4-position . This compound serves as a key intermediate for constructing pyrazole-4-sulfonamide libraries in drug discovery programs, where the cyclopentyl substituent contributes enhanced lipophilicity (predicted logP ~2.0) relative to unsubstituted analogs . The compound is commercially available at 95% purity from multiple vendors including Sigma-Aldrich/Enamine and at 98% purity from Leyan .

Why 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride Cannot Be Replaced by Simpler Pyrazole-4-sulfonyl Chlorides


Generic substitution with the simpler 1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 288148-34-5, MW 180.61) or the regioisomeric 5-sulfonyl chloride analog fails on two fronts. First, regioisomeric ambiguity is a well-documented problem in pyrazole sulfonylation: direct electrophilic sulfonylation of N-substituted pyrazoles with chlorosulfonic acid yields varying mixtures of 4- and 5-sulfonyl chloride regioisomers, which are difficult to separate by standard chromatographic methods [1]. The target compound, as a pre-formed, structurally defined 4-sulfonyl chloride, eliminates this regiochemical uncertainty. Second, the cyclopentyl group raises the predicted logP by approximately 1.7 units relative to the unsubstituted comparator (logP ~2.0 vs. ~0.34), altering both the physicochemical profile of downstream sulfonamide products and the steric environment around the reactive sulfonyl chloride center . This lipophilicity shift directly impacts membrane permeability and protein binding of derived compounds in medicinal chemistry campaigns.

Quantitative Differential Evidence: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride vs. Closest Analogs


Regiochemical Certainty: Defined 4-Sulfonyl Chloride vs. Mixed Regioisomeric Products from Direct Sulfonylation

Direct Friedel-Crafts sulfonylation of N-substituted pyrazoles with chlorosulfonic acid is documented by Tucker et al. (Pfizer, ACS Comb. Sci. 2015) to produce varying mixtures of 4- and 5-sulfonyl chloride regioisomers, with isolation complicated by the inability to distinguish regioisomeric byproducts during mass-triggered reverse-phase HPLC purification [1]. The target compound 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is supplied as a single, structurally defined 4-sulfonyl chloride regioisomer, confirmed by its unambiguous SMILES (CN1C=C(S(=O)(=O)Cl)C(C2CCCC2)=N1) . The 5-sulfonyl chloride regioisomer (CAS 2137931-22-5) is a distinct compound with its own PubChem entry (CID 165744033) and different InChIKey (LOEQTPYNIURODF-UHFFFAOYSA-N vs. HSMBDTDYMBRLKC-UHFFFAOYSA-N for the 4-isomer), confirming that these are not interchangeable [2]. The Tucker protocol using a de novo pyrazole synthesis approach achieved a 92% monomer success rate for alkyl amine sulfonamide libraries by avoiding this regioisomer problem [1].

Regioselectivity Pyrazole sulfonylation Parallel medicinal chemistry Sulfonamide library synthesis

Lipophilicity Enhancement: Cyclopentyl-Driven logP Increase vs. Unsubstituted 1-Methyl-pyrazole-4-sulfonyl Chloride

The target compound exhibits a predicted logP of 2.0052 , representing an increase of approximately 1.66 log units over the unsubstituted 1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 288148-34-5), which has a reported logP of 0.34 . This logP elevation is attributed to the hydrophobic cyclopentyl substituent at the pyrazole 3-position. In the broader context of pyrazole-4-sulfonyl chloride building blocks, the logP spans from -1.73 (unsubstituted 1H-pyrazole-4-sulfonyl chloride) to 2.45 (1-methyl-3-trifluoromethyl analog), positioning the target compound in a favorable intermediate lipophilicity range suitable for optimizing both permeability and aqueous solubility in downstream sulfonamide products [1][2]. The 5-sulfonyl chloride regioisomer (CAS 2137931-22-5) has a computed XLogP3-AA of 2.2, nearly identical to the target, confirming that the lipophilicity difference is driven by the cyclopentyl group rather than the sulfonyl chloride position [3].

Lipophilicity logP Drug-likeness Membrane permeability Physicochemical properties

Purity Differential: 98% Commercial Specification vs. Standard 95% Grade for In-Class Analogs

The target compound is commercially available at a certified purity of 98% from Leyan (Product No. 2229766) , exceeding the standard 95% specification offered by multiple vendors for the same compound (Enamine/Sigma-Aldrich EN300-380894: 95% ) and for closely related analogs such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride (AChemBlock: 97% ). The 1-methyl-1H-pyrazole-4-sulfonyl chloride comparator is available at 97% (Thermo Scientific/Alfa Aesar ) and 99.89% (ChemScene ) from select vendors, though at a significantly lower molecular complexity and with limited steric shielding of the sulfonyl chloride group. Higher initial purity of the sulfonyl chloride building block reduces the formation of sulfonic acid hydrolysis byproducts during storage and subsequent reactions, which is particularly relevant for moisture-sensitive sulfonyl chlorides used in parallel synthesis workflows where intermediate purification is intentionally omitted [1].

Purity specification Quality assurance Sulfonyl chloride stability Procurement grade

Steric and Conformational Differentiation: Cyclopentyl vs. Difluoromethyl at the Pyrazole 3-Position

The cyclopentyl substituent at the 3-position provides a conformationally restricted, sp3-rich cycloalkyl group with a calculated Fsp3 (fraction of sp3-hybridized carbons) contribution of 5 sp3 carbons out of 9 total carbons in the molecule. In contrast, the 3-(difluoromethyl) analog (CAS 1855907-24-2, MW 230.62) introduces a smaller, electron-withdrawing CHF2 group that alters the electronic character of the pyrazole ring rather than contributing significant steric bulk . The 3-cyclopentyl-1-methyl substitution pattern is specifically represented in the Roche patent family on cyclopentyl- and cycloheptylpyrazoles as FXR modulators (WO2011117213 / US8252826), where the cyclopentyl ring is a core pharmacophoric element for FXR agonist activity [1]. The 5-chloro derivative of the target scaffold (5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride) has a reported logP of 2.34 and is listed as a distinct catalog item, confirming that the 3-cyclopentyl-1-methyl-4-sulfonyl chloride core supports further diversification at the 5-position for extended SAR exploration [2].

Steric bulk Conformational restriction Structure-activity relationship Scaffold diversification

Optimal Application Scenarios for 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 2137958-01-9)


Parallel Medicinal Chemistry (PMC) Sulfonamide Library Synthesis

This compound is ideally suited for three-step parallel medicinal chemistry protocols that construct pyrazole-4-sulfonamide libraries without intermediate purification, as described by Tucker et al. (Pfizer, 2015). The pre-defined 4-sulfonyl chloride regiochemistry eliminates the regioisomeric mixtures that plague direct sulfonylation approaches. The 98% purity grade from Leyan provides a higher-quality starting point for library synthesis, reducing the carry-through of sulfonic acid impurities into final screening compounds. The cyclopentyl substituent introduces a 3-vector diversification point that is structurally validated in Roche FXR modulator patents, providing a direct link to biologically relevant chemical space. [1][2][3]

FXR-Targeted Drug Discovery and Dyslipidemia Programs

The 3-cyclopentyl-1-methyl-pyrazole scaffold is explicitly claimed in the Roche patent family (US 8,252,826 / WO2011117213) covering cyclopentyl- and cycloheptylpyrazole derivatives as selective farnesoid-X-receptor (FXR) agonists for treating dyslipidemia. While the sulfonyl chloride is the synthetic precursor rather than the final bioactive compound, procurement of this building block enables rapid construction of sulfonamide analogs for FXR SAR exploration. The enhanced lipophilicity (logP ~2.0) positions derived sulfonamides favorably for oral bioavailability optimization in metabolic disease indications. [2]

Scaffold Diversification via 5-Position Functionalization

The target compound bears an unsubstituted 5-position on the pyrazole ring, enabling further diversification through halogenation, cross-coupling, or direct C-H functionalization. The commercially available 5-chloro derivative (5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, logP 2.34) demonstrates the feasibility of 5-position modification while retaining the 4-sulfonyl chloride reactivity [3]. This creates a modular building block strategy where the same cyclopentyl-pyrazole-4-sulfonyl chloride core can be elaborated into multiple distinct sulfonamide series through sequential functionalization, maximizing the SAR information obtained per synthetic effort. [3][1]

Kinase Inhibitor and Anti-Inflammatory Agent Synthesis

Heterocyclo-alkylsulfonyl pyrazoles are established pharmacophores for COX-2 inhibition and anti-inflammatory activity, as documented in the Pfizer patent estate (US 6,906,230; US 6,646,128) [4][5]. The sulfonyl chloride serves as the key intermediate for introducing diverse amine components to generate sulfonamide-based COX-2 inhibitors. The cyclopentyl group at the pyrazole 3-position provides a hydrophobic anchor that can be exploited for selective COX-2 binding pocket occupancy. Procurement of this pre-formed sulfonyl chloride enables direct, single-step diversification with amine libraries to rapidly generate screening candidates for inflammation, arthritis, and oncology programs. [4][5][1]

Quote Request

Request a Quote for 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.